Ethyl 6-oxohexanoate
CAS No.: 27983-42-2
Cat. No.: VC21071844
Molecular Formula: C8H14O3
Molecular Weight: 158.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27983-42-2 |
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Molecular Formula | C8H14O3 |
Molecular Weight | 158.19 g/mol |
IUPAC Name | ethyl 6-oxohexanoate |
Standard InChI | InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7-9/h7H,2-6H2,1H3 |
Standard InChI Key | UWNBKRSENSOXKX-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCCC=O |
Canonical SMILES | CCOC(=O)CCCCC=O |
Introduction
Chemical Structure and Properties
Ethyl 6-oxohexanoate (CAS No. 27983-42-2) is characterized by its distinctive structural features that include both a ketone group and an ethyl ester functional group . Its molecular formula is C8H14O3 with a molecular weight of approximately 158.19 g/mol . The compound's IUPAC name is ethyl 6-oxohexanoate, though it is also known by synonyms including hexanoic acid, 6-oxo-, ethyl ester .
Physical Properties
The physical properties of ethyl 6-oxohexanoate contribute significantly to its reactivity and applications in various chemical processes. Table 1 presents the key physical characteristics of this compound.
Table 1: Physical Properties of Ethyl 6-oxohexanoate
Property | Value |
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Molecular Formula | C8H14O3 |
Molecular Weight | 158.19 g/mol |
Boiling Point | 97-98°C (at 10 Torr) |
Density | 0.9994 g/cm³ (at 418°C) |
Physical State | Liquid at room temperature |
PubChem CID | 11171124 |
The compound exhibits a boiling point of 97-98°C when measured at 10 Torr pressure and has a density of approximately 0.9994 g/cm³ at elevated temperature (418°C) .
Structural Characteristics
The structure of ethyl 6-oxohexanoate features:
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A six-carbon chain backbone
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A terminal ketone group (C=O) at the sixth position
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An ethyl ester group (COOEt) at the first carbon position
This structural arrangement is represented by the canonical SMILES notation: CCOC(=O)CCCCC=O . The presence of these functional groups enables the compound to participate in various chemical reactions, including oxidation, reduction, and nucleophilic addition .
Synthesis Methods
Laboratory Synthesis
Multiple synthetic routes exist for the preparation of ethyl 6-oxohexanoate, with several well-established methods documented in scientific literature:
Table 2: Key Synthetic Methods for Ethyl 6-oxohexanoate
Significant synthetic procedures have been published in respected journals including The Journal of Organic Chemistry (1987) and Tetrahedron Letters (1989) . According to documented procedures, ethyl 6-oxohexanoate can be synthesized by reacting diethyl maleate with propionaldehyde in the presence of benzoyl peroxide under ultraviolet light conditions .
Industrial Production
For industrial-scale production, continuous preparation methods have been developed to ensure high yield and safety. One patented approach involves the reaction of bis(trichloromethyl) carbonate with monoethyl adipate in the presence of an organic amine catalyst . This process is conducted under mild conditions and results in high yields of the desired product.
Chemical Reactions
Reaction Types
Ethyl 6-oxohexanoate undergoes several important chemical transformations owing to its reactive functional groups:
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Oxidation reactions: The aldehyde group can be oxidized to form corresponding carboxylic acids
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Reduction reactions: The ketone group can be reduced to form secondary alcohols
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Nucleophilic addition: The carbonyl group participates in nucleophilic addition reactions
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Esterification/Transesterification: The ester functionality allows for exchange with other alcohols
These reactions are facilitated by the compound's unique structural features and make it valuable in organic synthesis applications.
Reaction Mechanisms
The mechanism of action for ethyl 6-oxohexanoate in many reactions involves nucleophilic attack at either the ketone or the ester carbonyl group. In pharmaceutical applications, derivatives of this compound may interact with enzyme active sites through hydrogen bonding and other non-covalent interactions.
Applications
Pharmaceutical Applications
Ethyl 6-oxohexanoate serves as a critical reagent in pharmaceutical synthesis with several notable applications:
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Anti-cancer agent development: The compound is employed in the design and synthesis of potential anti-cancer compounds .
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Enzyme inhibitor synthesis: It functions as a precursor for multi-acting inhibitors targeting histone deacetylases (HDAC), FL3, and JAK2, which are implicated in cancer progression .
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Building block in drug synthesis: Its structure serves as an essential foundation for constructing more complex bioactive molecules with therapeutic potential.
Synthetic Organic Chemistry
In the field of synthetic organic chemistry, ethyl 6-oxohexanoate plays versatile roles:
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Intermediate in complex molecule synthesis: The compound serves as a key intermediate in multi-step syntheses of natural products and other complex organic compounds.
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Precursor in heterocyclic compound synthesis: Its functional groups allow for incorporation into various heterocyclic structures.
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Reagent in stereoselective transformations: The compound can be used in reactions where stereochemical control is important.
For example, it has been utilized as an intermediate in the synthesis of (+)-biotin, demonstrating its utility in complex molecule preparation .
Research and Development
The versatility of ethyl 6-oxohexanoate extends to various research applications:
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Biochemical research tools: Used in studies related to enzyme mechanisms and metabolic pathways
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Material science development: Potential applications in creating specialized polymers and materials
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Agricultural chemistry: Possible applications in developing novel agrochemicals
Comparative Analysis
Comparison with Similar Compounds
Ethyl 6-oxohexanoate shares structural similarities with several related compounds, but distinctive differences in reactivity and properties exist.
Table 3: Comparative Analysis of Ethyl 6-oxohexanoate and Related Compounds
The presence of different functional groups on similar carbon skeletons results in distinctive reactivity patterns, expanding the synthetic utility of this class of compounds.
Structure-Activity Relationships
Structure-activity relationships have been explored for ethyl 6-oxohexanoate derivatives, particularly in relation to their biological activities. Modifications of the basic structure—such as substitution at various positions or alteration of the functional groups—can significantly impact biological activity and physicochemical properties.
Recent Research Findings
Medicinal Chemistry Studies
Recent investigations have focused on the medicinal chemistry applications of ethyl 6-oxohexanoate and its derivatives:
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Anti-cancer research: Studies indicate potential effectiveness against various cancer cell lines through multiple mechanisms of action.
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Multi-target inhibition: Research on derivatives targeting multiple enzymes simultaneously shows promise for complex disease treatments.
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Structure optimization: Efforts to optimize the structure for improved pharmacokinetic properties and efficacy are ongoing.
Synthetic Methodology Advances
Advances in synthetic methodologies involving ethyl 6-oxohexanoate include:
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Green chemistry approaches: Development of environmentally friendly synthesis methods with reduced waste and energy consumption.
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Catalytic processes: Exploration of novel catalysts for more efficient transformations involving this compound.
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Stereoselective applications: Research on using the compound in stereoselective reactions for producing optically pure compounds.
Future Perspectives
Emerging Applications
Several emerging applications for ethyl 6-oxohexanoate are being explored:
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Bioorthogonal chemistry: Potential use in bioconjugation and labeling applications.
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Nanomedicine: Possible incorporation into drug delivery systems and diagnostic tools.
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Sustainable chemistry: Applications in developing biodegradable materials and environmentally friendly products.
Research Directions
Future research directions involving ethyl 6-oxohexanoate may include:
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Expanded medicinal applications: Further exploration of its utility in treating various diseases beyond cancer.
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Novel synthetic methodologies: Development of innovative approaches to synthesize and modify the compound.
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Computational studies: In-depth computational analyses to predict and optimize reactions involving this compound.
Analytical Methods
Identification Techniques
Several analytical techniques are employed for the identification and characterization of ethyl 6-oxohexanoate:
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Spectroscopic methods: NMR, IR, and mass spectrometry for structural confirmation
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Chromatographic techniques: HPLC and GC for purity assessment
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Elemental analysis: Confirmation of elemental composition
Quality Control Parameters
For commercial and research applications, quality control parameters include:
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Purity standards: Typically >95% purity for research applications
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Impurity profiles: Identification and quantification of potential impurities
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Stability testing: Evaluation of stability under various storage conditions
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